[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine
Description
The compound [(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine (IUPAC name: N-[(2-bromophenyl)methyl]-1-(oxan-4-yl)methanamine) is a secondary amine featuring a 2-bromobenzyl group and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 284.19 g/mol.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-4-2-1-3-12(13)10-15-9-11-5-7-16-8-6-11/h1-4,11,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXGQPXXZDDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine typically involves the reaction of 2-bromobenzylamine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and ethanol, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State (Evidence) |
|---|---|---|---|---|
| [(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine | C₁₃H₁₈BrNO | 284.19 | 2-Bromobenzyl, oxan-4-ylmethyl | Not reported |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | 2-Bromobenzyl, 2-methylbutan-2-yl | Liquid (RT storage) |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 276.15 | 4-Bromo-3-fluorobenzyl, butan-2-yl | Not reported |
| [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine | C₁₂H₁₈N₂O | 206.29 | Pyridin-4-ylmethyl, oxan-4-ylmethyl | Not reported |
Key Observations:
Bromine Substitution: The 2-bromophenyl group in the target compound contrasts with the 4-bromo-3-fluorophenyl group in the analogue from . Bromine's position (ortho vs.
Hydrophilicity: The oxan-4-ylmethyl group in the target compound likely enhances water solubility compared to purely aliphatic substituents (e.g., 2-methylbutan-2-yl in ). The tetrahydropyran ring’s oxygen atom facilitates hydrogen bonding, a feature absent in non-polar analogues .
Molecular Weight: The target compound has a higher molecular weight (284.19 g/mol) than non-brominated analogues (e.g., 206.29 g/mol for the pyridine derivative in ), primarily due to the bromine atom’s mass (≈80 g/mol).
Biological Activity
[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a brominated phenyl group attached to an oxan-4-yl moiety, which influences its biological interactions. The structural formula can be represented as follows:
This unique structure positions it as a candidate for various chemical and biological applications, particularly in medicinal chemistry.
This compound's mechanism of action involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in cell proliferation, which may contribute to its anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities, highlighting the potential of brominated compounds in combating microbial infections .
Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of cancer cells by interfering with critical cellular pathways. The presence of the bromine atom is believed to enhance its reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(2-Chlorophenyl)methyl][(oxan-4-yl)methyl]amine | Chlorine atom instead of bromine | Affects reactivity and biological activity |
| [(2-Fluorophenyl)methyl][(oxan-4-yl)methyl]amine | Fluorine substitution | Influences chemical properties |
| [(2-Iodophenyl)methyl][(oxan-4-yl)methyl]amine | Iodine atom present | Enhances reactivity in coupling reactions |
These comparisons illustrate how variations in halogen substitution can significantly influence biological activities and pharmacological profiles.
Case Study 1: Anticancer Screening
In a recent study, this compound was screened against various cancer cell lines. The results showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting effective anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
